2-[4-(trifluoromethyl)phenoxy]benzoic Acid
Overview
Description
2-[4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety
Scientific Research Applications
2-[4-(trifluoromethyl)phenoxy]benzoic acid has diverse applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenoxy]benzoic acid typically involves the etherification of 3,4-dichlorobenzotrifluoride with m-salicylic acid in the presence of a crown-ether phase transfer catalyst. The reaction is carried out in a mixed solvent of dimethyl sulfoxide and toluene at temperatures ranging from 130°C to 175°C. The resulting product is then acidified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and solvent ratios, enhances the yield and selectivity of the product. The addition of acetic anhydride can improve the solubility of the etherate in the organic phase and the absorbability of water produced during the reaction, leading to increased conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Nitration: The compound can be nitrated using mixed acids (HNO3/H2SO4) in a continuous flow droplet-based microreactor.
Common Reagents and Conditions
Nitration: Mixed acids (HNO3/H2SO4), optimized reaction temperature (308 K), and specific M-ratio and N/S ratio.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the phenoxy linkage.
3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid: Similar structure with an additional chlorine atom.
4-methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of the phenoxy linkage.
Uniqueness
2-[4-(trifluoromethyl)phenoxy]benzoic acid is unique due to its combination of the trifluoromethyl group and the phenoxy linkage, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAFZZORINPDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395124 | |
Record name | 2-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402714-65-2 | |
Record name | 2-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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